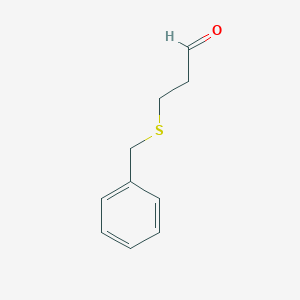

3-(BENZYLSULFANYL)PROPANAL

Description

Overview of Organosulfur Compounds in Chemical Research

Organosulfur compounds are a broad class of organic molecules containing at least one carbon-sulfur bond. They are ubiquitous in nature and are fundamental to life, with the amino acids cysteine and methionine being prime examples. researchgate.net In the realm of chemical research, organosulfur chemistry is a vast and active area of study. wikipedia.org These compounds are known for their diverse properties and applications, ranging from the unpleasant odors of some thiols to the sweet taste of saccharin. researchgate.net

The utility of organosulfur compounds in synthesis is significant. The sulfur atom can exist in various oxidation states, leading to a wide array of functional groups such as thiols, sulfides, disulfides, sulfoxides, sulfones, and their derivatives. nih.gov This versatility allows them to participate in a multitude of chemical reactions, serving as intermediates, catalysts, or key structural motifs in target molecules. nih.govtandfonline.com For instance, thioethers (sulfides) are integral components in various synthetic strategies. organic-chemistry.org Furthermore, sulfur-containing scaffolds are prevalent in many pharmaceuticals, highlighting their importance in medicinal chemistry. nih.govtandfonline.com

Significance of Propanal Derivatives in Synthetic Methodologies

Propanal and its derivatives are important three-carbon building blocks in organic synthesis. wikipedia.org The aldehyde functional group is highly reactive and serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. wikipedia.org This reactivity makes propanal derivatives valuable precursors for a wide range of more complex molecules. ontosight.ainih.gov

The development of synthetic methodologies to create substituted propanal derivatives is an active area of research. nih.gov These derivatives are used in the synthesis of natural products, pharmaceuticals, and fragrance compounds. nih.govnih.gov For example, specific propanal derivatives are key intermediates in the synthesis of drugs like Cinacalcet. nih.gov The ability to introduce various functional groups onto the propanal backbone allows chemists to tailor the properties and reactivity of the molecule for specific synthetic goals. ontosight.ainih.gov

Chemical Structure and Key Functional Group Analysis of 3-(BENZYLSULFANYL)PROPANAL

The chemical compound this compound possesses a distinct molecular architecture featuring two key functional groups: an aldehyde and a benzyl (B1604629) thioether. Its chemical formula is C10H12OS, and it has a molecular weight of 180.27 g/mol . bldpharm.com

The structure consists of a three-carbon propanal chain. The aldehyde group (-CHO) is located at one end of this chain, rendering the molecule susceptible to nucleophilic attack and a variety of condensation reactions. At the other end of the carbon chain, a sulfur atom is attached, which is in turn bonded to a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH2-Ph). This benzyl thioether (or benzylsulfanyl) group introduces a sulfur heteroatom and an aromatic ring into the molecule. The presence of the thioether linkage offers potential for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, or cleavage of the carbon-sulfur bond under specific conditions.

The synthesis of this compound has been reported via the reaction of acrolein with benzyl mercaptan in the presence of triethylamine (B128534) (TEA). researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 16979-50-3 | bldpharm.com |

| Molecular Formula | C10H12OS | bldpharm.com |

| Molecular Weight | 180.27 g/mol | bldpharm.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Source |

|---|---|---|

| ¹H NMR (CDCl₃, 500 MHz) | δ 2.77 (2H, td, J=7.1, 1.2 Hz, CH₂-CO), 3.19 (2H, t, J=7.1 Hz, CH₂-S), 7.22 (1H, m, Ar-H), 7.31 (2H, m, Ar-H), 7.36 (2H, m, Ar-H), 9.77 (1H, t, J=1.2 Hz, CHO) | researchgate.net |

| ¹³C NMR (CDCl₃, 125.8 MHz) | δ 26.39 (S-CH₂), 43.23 (CH₂-CO), 126.66, 129.09(2), 130.02(2), 135.04 (Ar-C), 200.20 (C=O) | researchgate.net |

| IR (film, cm⁻¹) | 1724 (C=O), 1584, 1482, 1440, 692 (ring) | researchgate.net |

| HRMS (EI) | Calculated for C₉H₁₀OS [M]⁺: 180.0609; Found: 180.0617 | researchgate.net |

Research Landscape and Academic Importance of this compound

While extensive, large-scale studies focusing solely on this compound are not abundant in the current literature, its academic importance can be inferred from its position as a functionalized organosulfur aldehyde. Such compounds are recognized as valuable synthetic intermediates. researchgate.net The research landscape for molecules of this type is situated at the intersection of organosulfur chemistry and the synthesis of complex organic molecules.

The academic importance of this compound lies in its potential as a building block in the synthesis of more elaborate structures, particularly in the fields of medicinal chemistry and natural product synthesis. nih.govnih.gov Sulfur-containing compounds are integral to a wide range of pharmaceuticals, and the development of novel synthetic routes to sulfur-containing scaffolds is an ongoing area of research. nih.govtandfonline.com Propanal derivatives, as previously noted, are versatile starting materials. wikipedia.org The combination of the reactive aldehyde and the modifiable thioether in this compound makes it a potentially useful precursor for creating diverse molecular libraries for drug discovery or for the total synthesis of complex natural products. nih.govnih.gov Its synthesis has been cited in the context of preparing more complex molecules, such as phosphonic acid derivatives. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzylsulfanylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPFPACFCITDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Architectures

3-(Benzylsulfanyl)propanal serves as a versatile trifunctional building block in organic synthesis, possessing an aldehyde group, a thioether linkage, and a benzyl (B1604629) protecting group. These features allow for its strategic incorporation into a variety of complex molecular structures.

Precursor in Amino Acid and Peptide Mimetic Synthesis

While direct literature examples detailing the use of this compound as a starting material for amino acid synthesis are not prevalent, its structure makes it a plausible precursor for the synthesis of sulfur-containing amino acids, particularly S-benzyl-β-homocysteine. Standard synthetic methodologies for amino acid synthesis, such as the Strecker synthesis or reductive amination, can be theoretically applied.

In a hypothetical Strecker synthesis, this compound would react with ammonia and cyanide to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group would yield the target amino acid, S-benzyl-β-homocysteine.

Alternatively, reductive amination of this compound with a suitable ammonia source, followed by oxidation of the resulting amine, would also lead to the formation of the corresponding β-amino acid. The benzyl group serves as a protecting group for the thiol, which can be removed at a later stage if the free thiol is required for further functionalization or to mimic the natural amino acid homocysteine.

The resulting S-benzyl-β-homocysteine can be a valuable component in the synthesis of peptide mimetics, where the modification of the amino acid backbone or side chain can lead to peptides with enhanced stability, conformational rigidity, or biological activity.

Table 1: Potential Amino Acid Synthesis Routes from this compound

| Synthesis Method | Key Reagents | Intermediate | Final Product |

| Strecker Synthesis | NH₃, KCN, H₃O⁺ | α-Aminonitrile | S-Benzyl-β-homocysteine |

| Reductive Amination | NH₃, Reducing Agent (e.g., NaBH₃CN), Oxidizing Agent | Amine | S-Benzyl-β-homocysteine |

Utility in Heterocyclic Compound Construction

The bifunctional nature of this compound, containing both an electrophilic aldehyde and a nucleophilic sulfur atom (after debenzylation), suggests its potential as a synthon for the construction of various sulfur-containing heterocyclic compounds. Although specific examples utilizing this compound are not widely reported, its structural motifs are found in precursors for important heterocyclic systems.

For instance, after conversion to the corresponding thiol, the resulting 3-mercaptopropanal could, in principle, undergo cyclization reactions. Intramolecular cyclization could lead to the formation of a tetrahydrothiophene ring system. Alternatively, reaction with dinucleophiles could be employed to construct larger heterocycles. For example, condensation of the aldehyde with a compound containing both an amino and a thiol group could pave the way for the synthesis of thiazine derivatives.

The synthetic utility in this area, however, is contingent on the strategic manipulation of the benzylsulfanyl group. Direct participation of the thioether in cyclization is less common without activation. Therefore, debenzylation to the free thiol would likely be a key step to unlock its potential in heterocyclic synthesis.

Role in the Synthesis of Functionalized Alcohols and Carboxylic Acids

The aldehyde functionality of this compound allows for its straightforward conversion into corresponding functionalized alcohols and carboxylic acids, which are themselves valuable synthetic intermediates.

Synthesis of 3-(Benzylsulfanyl)propan-1-ol:

The reduction of the aldehyde group in this compound to a primary alcohol can be readily achieved using a variety of standard reducing agents. Mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, affording 3-(benzylsulfanyl)propan-1-ol in high yield. This alcohol can then be used in subsequent reactions, such as ether or ester formation, or as a building block in the synthesis of larger molecules.

Synthesis of 3-(Benzylsulfanyl)propanoic Acid:

The oxidation of this compound to the corresponding carboxylic acid, 3-(benzylsulfanyl)propanoic acid, can be accomplished using common oxidizing agents. Reagents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O) can be employed. The resulting carboxylic acid is a useful intermediate for the synthesis of esters, amides, and other acid derivatives.

Table 2: Synthesis of Functionalized Derivatives from this compound

| Target Compound | Reaction Type | Typical Reagents |

| 3-(Benzylsulfanyl)propan-1-ol | Reduction | Sodium borohydride (NaBH₄) |

| 3-(Benzylsulfanyl)propanoic Acid | Oxidation | Potassium permanganate (KMnO₄), Jones Reagent |

Contribution to the Development of Conjugated Systems and Optoelectronic Materials

The application of this compound in the development of conjugated systems and optoelectronic materials is not a widely explored area. However, the presence of the sulfur atom and the benzyl group offers potential for its incorporation into novel materials. Sulfur-containing heterocycles, such as thiophene, are well-known components of conducting polymers and organic semiconductors. While this compound is not a thiophene precursor itself, it could be used to synthesize side chains or functional groups that can be appended to conjugated backbones.

For example, the 3-(benzylsulfanyl)propyl moiety could be introduced into a polymer structure to modulate its solubility, morphology, or electronic properties. The sulfur atom, with its lone pairs of electrons, could potentially influence the electronic structure of a conjugated system through non-covalent interactions or by participating in charge transport. Further research would be needed to explore these possibilities and to design synthetic routes that effectively incorporate this building block into functional optoelectronic materials.

Exploration in Biosynthetic Pathway Studies and Enzyme Inhibitor Design (Synthetic aspect)

The structural similarity of this compound to intermediates in the metabolism of sulfur-containing amino acids, such as methionine, suggests its potential as a tool in biochemical studies. Specifically, it can be used as a starting material for the synthesis of molecular probes or enzyme inhibitors.

For instance, derivatives of 3-(benzylsulfanyl)propanoic acid could be designed as substrate analogues for enzymes involved in methionine metabolism. By modifying the structure, for example, by introducing non-hydrolyzable linkages or reactive functional groups, chemists can create potent and specific enzyme inhibitors. These inhibitors are valuable for studying the function of enzymes in biosynthetic pathways and for validating them as potential drug targets.

The synthetic versatility of this compound allows for the systematic modification of its structure to probe the active site of an enzyme. The aldehyde can be converted to a variety of functional groups, and the benzyl group can be replaced with other substituents to explore structure-activity relationships. This synthetic flexibility makes it a potentially valuable starting point for the development of new chemical tools for chemical biology and medicinal chemistry research.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for 3-(Benzylsulfanyl)propanal Transformations

The formation of this compound typically proceeds via a thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. In this case, benzylthiol acts as the nucleophile and acrolein serves as the Michael acceptor. The mechanism of this reaction is influenced by the choice of catalyst and reaction conditions.

The reaction can be catalyzed by either a base or a nucleophile. In a base-catalyzed mechanism, a weak base, such as an amine, deprotonates the benzylthiol to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the acrolein in a nucleophilic conjugate addition. Subsequent protonation of the resulting enolate intermediate yields the final product, this compound.

Alternatively, a nucleophilic catalyst, such as a phosphine, can initiate the reaction by attacking the β-carbon of the acrolein to form a zwitterionic intermediate. This intermediate then deprotonates the benzylthiol, generating the thiolate anion which then proceeds to react with another molecule of acrolein.

Detailed Catalytic Cycle Analysis

A more detailed analysis of the catalytic cycle, particularly for the more common base-catalyzed thia-Michael addition, can be broken down into the following key steps:

Catalyst Activation: The basic catalyst (B) abstracts a proton from benzylthiol (PhCH₂SH) to form the catalytically active thiolate anion (PhCH₂S⁻) and the protonated catalyst (BH⁺).

Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic β-carbon of the acrolein molecule. This results in the formation of a resonance-stabilized enolate intermediate.

Proton Transfer: The enolate intermediate is then protonated by the protonated catalyst (BH⁺), regenerating the catalyst (B) and forming the final product, this compound.

This catalytic cycle efficiently generates the desired product under mild conditions, with the catalyst being regenerated in the final step to participate in subsequent reactions.

| Step | Description | Reactants | Intermediates | Products |

| 1 | Catalyst Activation | Benzylthiol, Base (B) | Thiolate anion, Protonated Base (BH⁺) | - |

| 2 | Nucleophilic Attack | Thiolate anion, Acrolein | Enolate intermediate | - |

| 3 | Proton Transfer | Enolate intermediate, Protonated Base (BH⁺) | - | This compound, Base (B) |

Understanding Stereochemical Control Elements

While this compound itself is achiral, transformations involving this molecule or the synthesis of its derivatives can introduce stereocenters. Understanding the elements that control the stereochemical outcome is crucial for the synthesis of specific stereoisomers.

In reactions where a prochiral enolate is formed from a derivative of this compound, the approach of an electrophile can be directed by several factors:

Chiral Catalysts: The use of chiral catalysts, such as chiral amines or phosphines, can create a chiral environment around the reactants. This can lead to a diastereomeric transition state, favoring the formation of one enantiomer or diastereomer over the other.

Substrate Control: If the substrate already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions through steric hindrance or electronic effects, leading to diastereoselective transformations.

Reaction Conditions: Temperature, solvent, and the nature of the reactants can all play a role in the stereoselectivity of a reaction by influencing the energies of the diastereomeric transition states.

For instance, in the enantioselective conjugate addition of thiols to enals, chiral N-oxide-metal complexes have been employed as catalysts to achieve moderate to good enantioselectivities. The catalyst forms a chiral complex with the enal, directing the nucleophilic attack of the thiol from a specific face.

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at a molecular level. These studies can complement experimental findings and provide insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. For this compound, DFT calculations can be used to:

Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to its lowest energy conformation.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's nucleophilic and electrophilic character, respectively. The energy gap between the HOMO and LUMO can indicate the chemical reactivity.

Calculate Reaction Energetics: DFT can be used to calculate the activation energies and reaction energies for the formation and subsequent reactions of this compound. This can help in understanding the reaction mechanism and predicting the feasibility of a reaction.

For the thia-Michael addition reaction, DFT studies on related systems have shown that the reaction proceeds through a transition state where the thiol is partially bonded to the β-carbon of the enone. The calculations can also predict the effect of substituents on the reaction rate and selectivity.

| Computational Parameter | Information Gained for this compound |

| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. |

| HOMO/LUMO Analysis | Identifies regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites). |

| Transition State Calculations | Elucidates the structure and energy of the transition state for its formation and reactions, providing insights into the reaction mechanism. |

| Reaction Energy Profile | Determines the thermodynamics and kinetics of the reaction, predicting whether it is favorable and how fast it will proceed. |

Molecular Dynamics Simulations (if applicable to conformational studies)

While detailed molecular dynamics (MD) simulations specifically for this compound are not extensively reported in the literature, this technique is highly applicable for studying the conformational flexibility of the molecule. The presence of several single bonds in its structure allows for a range of possible conformations.

MD simulations can provide a dynamic picture of the molecule's behavior over time, exploring its conformational landscape. This would be particularly relevant for understanding:

Conformational Preferences: Identifying the most populated conformations in different solvent environments.

Intramolecular Interactions: Investigating potential non-covalent interactions, such as those between the sulfur atom and the aldehyde group, which could influence the molecule's reactivity.

Interactions with other molecules: Simulating how this compound interacts with catalysts, solvents, or other reactants, which can provide insights into the reaction mechanism at a dynamic level.

First-principles molecular dynamics simulations have been used to study the behavior of related thioaldehydes under high pressure, revealing oligomerization pathways. Similar studies on this compound could provide insights into its stability and reactivity under non-standard conditions.

Application of Machine Learning in Chemical Synthesis Design

Machine learning (ML) is an emerging tool in chemistry that can be applied to predict reaction outcomes, optimize reaction conditions, and even design new synthetic routes. While a specific ML model for the synthesis of this compound is not yet established, the principles of ML can be applied to this area.

By training on large datasets of known thia-Michael addition reactions, an ML model could learn to predict:

Reaction Yields: Predict the expected yield of this compound under a given set of reaction conditions (catalyst, solvent, temperature).

Optimal Conditions: Identify the optimal set of conditions to maximize the yield and selectivity of the reaction.

Reactivity of Different Thiols and Michael Acceptors: Predict the outcome of reactions with different starting materials, aiding in the design of syntheses for new derivatives.

Recent research has demonstrated the use of machine learning to predict the reactivity of organic compounds, including the development of models to predict the rate of thiol addition to α,β-unsaturated carbonyls. These models typically use a combination of quantum chemical descriptors and structural features as input to make predictions. Such approaches could be invaluable in accelerating the discovery and optimization of synthetic routes to sulfur-containing aldehydes like this compound.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 3-(benzylsulfanyl)propanal, ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure through chemical shifts, signal integrations, and spin-spin coupling patterns.

In a typical ¹H NMR spectrum of this compound, the aldehydic proton is the most deshielded, appearing as a triplet at approximately 9.78 ppm due to coupling with the adjacent methylene (B1212753) protons. The five protons of the benzyl (B1604629) group's aromatic ring typically appear as a multiplet between 7.20 and 7.40 ppm. The benzylic methylene protons (Ph-CH₂ -S) are observed as a sharp singlet around 3.70 ppm, as they have no adjacent protons to couple with. The two methylene groups of the propanal chain are diastereotopic and appear as distinct triplets. The methylene group alpha to the aldehyde (S-CH₂ -CHO) resonates around 2.85 ppm, while the methylene group beta to the aldehyde (-S-CH₂ -CH₂-) appears slightly upfield at approximately 2.75 ppm.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the aldehyde is highly deshielded, with a characteristic resonance around 201.5 ppm. The carbons of the phenyl ring appear in the aromatic region (127-138 ppm). The methylene carbons of the benzyl and propanal moieties are found in the aliphatic region of the spectrum.

Beyond simple structural confirmation, NMR is invaluable for mechanistic studies. By monitoring the reaction mixture over time, the appearance of signals corresponding to this compound and the disappearance of reactant signals can be quantified to determine reaction kinetics. Isotopic labeling studies, where deuterium is incorporated at specific positions, can be analyzed by NMR to trace reaction pathways and elucidate the movement of atoms during a transformation. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximity of protons, providing insights into the preferred solution-phase conformation of the molecule's flexible chain.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.78 | Triplet (t) | 1H | -CHO |

| ~7.30 | Multiplet (m) | 5H | Ar-H |

| ~3.70 | Singlet (s) | 2H | Ph-CH₂ -S- |

| ~2.85 | Triplet (t) | 2H | -S-CH₂-CH₂ -CHO |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~201.5 | C =O |

| ~137.9 | Ar-C (ipso) |

| ~129.0 | Ar-C H |

| ~128.6 | Ar-C H |

| ~127.3 | Ar-C H |

| ~43.4 | -S-CH₂-C H₂-CHO |

| ~36.1 | Ph-C H₂-S- |

Mass Spectrometry (MS) for Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For this compound (molar mass: 180.27 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 180.

The fragmentation of the molecular ion provides significant structural information. The most characteristic and often most abundant fragment in the spectrum of benzyl thioethers is the tropylium cation ([C₇H₇]⁺) at m/z 91. This stable ion is formed by the cleavage of the C-S bond alpha to the phenyl ring, which is a highly favorable fragmentation pathway. Other significant fragmentation pathways for aldehydes can also be observed. Alpha-cleavage adjacent to the carbonyl group can result in the loss of a hydrogen radical (M-1) to give an ion at m/z 179, or the loss of the formyl radical (•CHO, M-29) to yield an ion at m/z 151. Cleavage of the C-S bond can also lead to fragments corresponding to the benzylthio cation ([C₇H₇S]⁺) at m/z 123 or the propanal cation ([C₃H₅O]⁺) at m/z 57.

In a research context, MS is frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). This allows for the separation of components in a complex reaction mixture before their introduction into the mass spectrometer. This is particularly useful for reaction monitoring, where small aliquots of a reaction can be analyzed over time. The formation of this compound can be tracked by the appearance and growth of its characteristic molecular ion peak (m/z 180) and its key fragments (e.g., m/z 91), while simultaneously monitoring the decrease in the signal intensity of the starting materials. This provides a rapid and highly sensitive method for assessing reaction progress, identifying intermediates, and detecting the formation of byproducts.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 180 | Molecular Ion [M]⁺• | [C₁₀H₁₂OS]⁺• |

| 179 | [M - H]⁺ | [C₁₀H₁₁OS]⁺ |

| 151 | [M - CHO]⁺ | [C₉H₁₁S]⁺ |

| 123 | [PhCH₂S]⁺ | [C₇H₇S]⁺ |

| 91 | [PhCH₂]⁺ (Tropylium ion) | [C₇H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and torsional angles of a molecule in the solid state. nih.govnih.gov It also offers a detailed view of how molecules pack together in a crystal lattice, governed by intermolecular forces. nih.govnih.gov

To date, a crystal structure for this compound has not been reported in the crystallographic databases. This is not unexpected for a relatively small, flexible, and likely liquid aldehyde. However, a hypothetical analysis based on known structural data for similar fragments can provide valuable insights. The benzyl group would exhibit standard aromatic C-C bond lengths (~1.39 Å). The thioether C-S bond lengths are expected to be around 1.81 Å, and the S-C-C bond angle would be approximately 109°. The propanal chain would adopt a conformation that minimizes steric strain, likely a gauche or anti arrangement about the C-C and C-S bonds.

In a hypothetical crystal structure, intermolecular interactions would be dominated by weak hydrogen bonds. The aldehydic oxygen, being a hydrogen bond acceptor, could interact with hydrogen atoms from the methylene or aromatic groups of neighboring molecules (C-H···O interactions). Similarly, the sulfur atom, with its lone pairs of electrons, could act as a weak hydrogen bond acceptor, participating in C-H···S interactions. The packing of the bulky benzyl groups would also significantly influence the crystal lattice, likely leading to π-stacking interactions between the aromatic rings of adjacent molecules. Obtaining a single crystal suitable for X-ray diffraction would be the primary challenge, often requiring extensive screening of crystallization conditions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. pressbooks.pub Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For this compound, the IR spectrum is dominated by absorptions corresponding to the aldehyde and the benzylsulfanyl moieties.

The most prominent and diagnostically important peak is the strong, sharp absorption from the carbonyl (C=O) stretch of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. docbrown.info Another key feature for identifying the aldehyde is the presence of two weak to medium C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. docbrown.info The presence of both the strong C=O stretch and these two C-H stretches is a definitive indicator of an aldehyde functional group.

Other characteristic absorptions include strong peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching of the aliphatic methylene groups. Weaker absorptions above 3000 cm⁻¹ correspond to the aromatic C-H stretches. The aromatic ring also gives rise to characteristic C=C stretching absorptions of medium intensity in the 1450-1600 cm⁻¹ region. The C-S stretching vibration for a thioether is typically weak and falls in the fingerprint region (600-800 cm⁻¹), making it difficult to assign definitively.

IR spectroscopy is exceptionally useful for monitoring functional group transformations in real-time or by analyzing aliquots from a reaction. For instance, in a reaction to synthesize this compound via the oxidation of 3-(benzylsulfanyl)propan-1-ol, one would monitor the disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the concurrent appearance of the strong C=O stretching band of the aldehyde at ~1725 cm⁻¹. Conversely, in a reduction reaction of the aldehyde to the corresponding alcohol, the disappearance of the C=O band would be monitored. This makes IR spectroscopy an indispensable tool for quickly assessing the progress and outcome of chemical reactions involving this compound.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| ~3030 | Weak | C-H Stretch | Aromatic |

| ~2930 | Strong | C-H Stretch | Aliphatic (CH₂) |

| ~2820, ~2720 | Weak-Medium | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1725 | Strong, Sharp | C=O Stretch | Aldehyde |

| ~1495, ~1455 | Medium | C=C Stretch | Aromatic Ring |

| ~695 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene (B151609) |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Benzylic Sulfanyl (B85325) Aldehydes

The synthesis of benzylic sulfanyl aldehydes, including 3-(benzylsulfanyl)propanal, stands to benefit from recent advances in organic synthesis that prioritize efficiency, selectivity, and sustainability. Future research will likely focus on moving beyond traditional methods to more sophisticated catalytic systems.

Key emerging areas include:

Photoredox Catalysis : Visible-light-mediated reactions offer a green alternative for forming C-S bonds. Cross-dehydrogenative coupling (CDC) between thiols and aldehydes using photoredox catalysts can produce thioesters, and similar principles could be adapted for the synthesis of thioethers and sulfanyl aldehydes under mild, metal-free conditions. researchgate.net

Advanced C-S Coupling Reactions : Modern methods for creating thioethers, which are central to the structure of this compound, include the reductive coupling of sulfonyl chlorides with benzylic ammonium (B1175870) salts. researchgate.net These techniques feature mild reaction conditions and broad substrate compatibility, offering a direct route to the core structure. researchgate.net

Organocatalysis : The use of chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, has proven effective in asymmetric sulfa-Michael reactions. beilstein-journals.org Applying organocatalysis to the synthesis of benzylic sulfanyl aldehydes could provide enantioselective routes to chiral derivatives, which are highly valuable in medicinal chemistry. beilstein-journals.org

Three-Component Reactions : Innovative one-pot, three-component reactions involving arynes, sulfinates, and aldehydes have been developed to create ortho-functionalized aryl sulfones. rsc.org Adapting such multi-component strategies could provide rapid access to complex molecular architectures based on the benzylic sulfanyl aldehyde scaffold. rsc.org

| Methodology | Key Advantages | Potential Application for Benzylic Sulfanyl Aldehydes | Reference |

|---|---|---|---|

| Photoredox Catalysis | Metal-free, uses visible light, mild conditions. | Direct C-S bond formation for thioether synthesis. | researchgate.net |

| Advanced C-S Coupling | Good substrate compatibility, mild conditions. | Synthesis from readily available sulfonyl chlorides. | researchgate.net |

| Organocatalysis | Enantioselectivity, metal-free. | Asymmetric synthesis of chiral sulfanyl aldehydes. | beilstein-journals.org |

| Multi-Component Reactions | High efficiency, molecular complexity in one step. | Rapid construction of complex derivatives. | rsc.org |

Exploration of Novel Applications in Chemical Science

The dual functionality of this compound suggests its utility as a versatile building block and a candidate for various applications in medicinal chemistry and materials science.

Medicinal Chemistry : Sulfur-containing compounds are integral to a wide range of pharmaceuticals. acs.org Derivatives of benzylsulfanyl compounds have shown potential antimicrobial activity. The aldehyde group is a reactive handle that can be used to synthesize more complex molecules, including nitrogen-containing heterocycles like quinoxalines and imidazoles, which are important scaffolds in drug discovery. nih.govmdpi.com Future research could focus on synthesizing a library of derivatives of this compound to screen for biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties.

Organic Synthesis : Aldehydes are fundamental synthons in organic chemistry. rsc.orgnih.gov this compound can serve as a precursor for a variety of more complex molecules through reactions like nucleophilic additions, condensations, and oxidations. rsc.org Its unique thioether and benzyl (B1604629) groups can direct or participate in reactions, enabling the construction of intricate molecular frameworks. masterorganicchemistry.com

Materials Science : The aldehyde functional group can participate in polymerization and cross-linking reactions. This suggests that this compound or its derivatives could be investigated as monomers for the synthesis of novel polymers and resins with unique properties conferred by the sulfur atom, such as refractive index modulation or metal-binding capabilities. vulcanchem.com

Advancements in Computational and Data-Driven Chemical Research

Computational chemistry and data-driven approaches are becoming indispensable for predicting molecular properties and guiding experimental work. For a less-studied molecule like this compound, these tools can accelerate discovery.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of this compound. Such calculations can provide insights into reaction mechanisms, predict spectroscopic properties, and help understand intermolecular interactions, such as the formation of clusters with sulfur-based acids and other atmospheric compounds. nih.govrsc.org

Molecular Dynamics (MD) Simulations : MD simulations can be employed to study the conformational behavior of this compound and its interactions with biological macromolecules or materials surfaces. This can help in the rational design of derivatives with specific binding affinities for drug targets or tailored properties for material applications. nih.govrsc.org

QSAR and Machine Learning : Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of benzylic sulfanyl aldehydes with their biological activities. scribd.com As more experimental data becomes available, machine learning algorithms could be trained to predict the properties and potential applications of new derivatives, saving significant time and resources. uci.edu

Thermochemical Databases : The development of comprehensive kinetic and thermochemical databases for organic sulfur compounds is crucial for accurate modeling of their behavior in various systems, from industrial processes to atmospheric chemistry. rsc.org Including data for compounds like this compound would enhance the predictive power of these models. rsc.org

| Computational Method | Research Focus | Expected Outcome | Reference |

|---|---|---|---|

| Quantum Chemistry (DFT) | Reactivity, stability, reaction mechanisms. | Understanding of electronic properties and reaction pathways. | nih.govrsc.org |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Insight into binding modes and material interactions. | nih.govrsc.org |

| QSAR/Machine Learning | Prediction of biological activity and properties. | Accelerated discovery of lead compounds and materials. | scribd.comuci.edu |

| Database Development | Kinetic and thermochemical data compilation. | Improved accuracy of kinetic models. | rsc.org |

Interdisciplinary Research Opportunities Involving this compound

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research, bridging organic chemistry with biology, materials science, and environmental science.

Chemical Biology : The potential for derivatives to exhibit biological activity invites collaboration between synthetic chemists and chemical biologists. chemscene.com Chemists can synthesize novel compounds based on the this compound scaffold, while biologists can test their efficacy and elucidate their mechanisms of action in cellular systems.

Supramolecular Chemistry and Materials Science : The thioether and aromatic functionalities could be exploited in the design of self-assembling systems or functional materials. Collaborations with materials scientists could lead to the development of new sensors, catalysts, or smart materials.

Atmospheric Chemistry : Aldehydes and sulfur compounds play a significant role in atmospheric processes, including new particle formation. nih.govrsc.org Interdisciplinary studies with atmospheric scientists could explore the potential role of volatile benzylic sulfanyl compounds in aerosol formation and their impact on air quality and climate. nih.govrsc.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of benzylic sulfanyl aldehydes, leading to new discoveries and practical applications across various scientific fields.

Q & A

Q. Optimization Factors :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

- Temperature Control : Low temperatures (0–5°C) minimize side reactions like disulfide formation.

Advanced Question: How does the benzylsulfanyl group influence the compound’s reactivity in nucleophilic addition reactions compared to halogenated analogs?

Methodological Answer :

The benzylsulfanyl group’s electron-donating nature (via sulfur’s lone pairs) increases the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions (e.g., Grignard reactions). In contrast, halogenated analogs (e.g., 3-(2-Chlorophenyl)propanal) exhibit reduced electrophilicity due to electron-withdrawing effects .

Experimental Design :

- Comparative Kinetic Studies : Monitor reaction rates of this compound and halogenated analogs with nucleophiles (e.g., amines) using UV-Vis spectroscopy.

- DFT Calculations : Analyze electron density maps to quantify electronic effects .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Q. Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.5–10.0 ppm. The benzylsulfanyl group’s methylene protons (SCH₂C₆H₅) show splitting patterns at δ 3.5–4.0 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1720 cm⁻¹ and C-S stretch at ~650 cm⁻¹ confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 195 (C₁₀H₁₁OS⁺) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) and adjust for variables like cell line specificity .

- Isomer-Specific Studies : Synthesize and test positional isomers (e.g., 2- vs. 4-substituted analogs) to isolate steric/electronic effects .

Advanced Question: What experimental approaches are used to establish structure-activity relationships (SAR) for this compound in antimicrobial research?

Q. Methodological Answer :

- Analog Synthesis : Modify the benzylsulfanyl group (e.g., replace with sulfonyl or sulfonamide groups) and test against Gram-positive/negative bacteria .

- Molecular Docking : Simulate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) to identify key binding motifs .

Basic Question: How can researchers assess the metabolic stability of this compound in vitro?

Q. Methodological Answer :

- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes, and quantify remaining parent compound via LC-MS/MS at timed intervals .

- CYP450 Inhibition Studies : Use fluorescent probes (e.g., P450-Glo™) to evaluate interactions with cytochrome P450 enzymes .

Advanced Question: What mechanistic insights explain the compound’s susceptibility to oxidation, and how can this be mitigated during storage?

Methodological Answer :

The benzylsulfanyl group is prone to oxidation, forming sulfoxides or sulfones. Mitigation strategies:

- Antioxidant Additives : Store solutions with 0.1% BHT or ascorbic acid to inhibit radical formation .

- Inert Atmosphere : Use argon or nitrogen gas to purge storage vials.

Basic Question: What validated analytical methods (e.g., HPLC) are recommended for quantifying this compound in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.